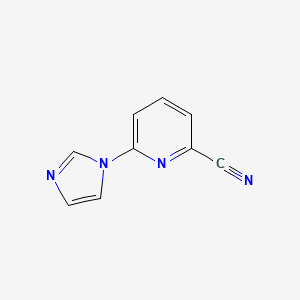

6-(1H-imidazol-1-yl)pyridine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-imidazol-1-ylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-6-8-2-1-3-9(12-8)13-5-4-11-7-13/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSRFQHOHPCJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CN=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 1h Imidazol 1 Yl Pyridine 2 Carbonitrile and Analogues

Direct Synthesis Strategies for the Target Compound

The most common and direct route to 6-(1H-imidazol-1-yl)pyridine-2-carbonitrile involves the coupling of a pre-functionalized pyridine (B92270) ring with an imidazole (B134444) moiety. This is typically achieved through nucleophilic aromatic substitution (SNAr), where a suitable leaving group on the pyridine ring is displaced by the nucleophilic nitrogen of imidazole.

A prevalent method involves the reaction of 6-chloropyridine-2-carbonitrile (B1360203) with imidazole. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen activates the C6 position towards nucleophilic attack. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Table 1: Typical Conditions for Direct Synthesis via SNAr

| Pyridine Precursor | Reagent | Base | Solvent | Temperature |

|---|---|---|---|---|

| 6-chloropyridine-2-carbonitrile | Imidazole | Potassium carbonate (K₂CO₃) | DMF | 80-120 °C |

| 6-fluoropyridine-2-carbonitrile | Imidazole | Sodium hydride (NaH) | THF/DMF | Room Temp. to 80 °C |

This is an interactive data table. You can sort and filter the data.

Ring formation strategies construct one of the heterocyclic rings onto a pre-existing molecular scaffold. For imidazole-pyridine hybrids, this can involve either forming the imidazole ring on a pyridine precursor or constructing the pyridine ring from an imidazole-containing starting material.

One conceptual approach to forming the imidazole ring involves starting with a 6-aminopyridine-2-carbonitrile derivative. This precursor could undergo a multi-step sequence, such as reaction with a dicarbonyl compound or its equivalent, to build the five-membered imidazole ring. For instance, reaction with a 1,2-dicarbonyl compound followed by cyclization and dehydration can yield the desired imidazole ring system.

Conversely, though less common for this specific target, the pyridine ring can be constructed from simpler acyclic precursors in the presence of an imidazole-containing building block. beilstein-journals.orgnih.gov Hantzsch dihydropyridine (B1217469) synthesis, for example, involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent, which could be adapted by using an imidazole-functionalized starting material. beilstein-journals.org

Functional group interconversion (FGI) is a key strategy where one functional group is transformed into another late in the synthetic sequence. To obtain this compound, a precursor such as 6-(1H-imidazol-1-yl)picolinamide or 6-(1H-imidazol-1-yl)pyridine-2-carbaldehyde could be converted to the target nitrile.

The dehydration of a primary amide (picolinamide) is a classic method for nitrile synthesis. Reagents like phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (B1165640) (TFAA), or Burgess reagent can efficiently effect this transformation.

Table 2: Reagents for Amide to Nitrile Conversion

| Starting Material | Dehydrating Agent | Solvent |

|---|---|---|

| 6-(1H-imidazol-1-yl)picolinamide | Phosphorus oxychloride (POCl₃) | Dichloromethane (DCM) |

| 6-(1H-imidazol-1-yl)picolinamide | Trifluoroacetic anhydride (TFAA) | Pyridine |

This is an interactive data table. You can sort and filter the data.

Another FGI route involves the conversion of an aldehyde to a nitrile. This can be achieved by first forming an aldoxime with hydroxylamine, followed by dehydration using reagents such as acetic anhydride or specialized catalysts.

Precursor Synthesis and Intermediate Chemistry

The accessibility of the target compound is highly dependent on the availability of its precursors. The most critical precursor for the direct synthesis approach is 6-halopyridine-2-carbonitrile.

The synthesis of 6-chloropyridine-2-carbonitrile often starts from more readily available pyridine derivatives. For example, 2,6-dichloropyridine (B45657) can undergo a nucleophilic substitution with a cyanide source, such as copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, to selectively replace one chlorine atom. Careful control of reaction conditions is necessary to prevent disubstitution. Alternatively, starting from a pyridine N-oxide can facilitate substitution at the 2- and 6-positions. organic-chemistry.org For instance, 2-chloro-6-methylpyridine (B94459) can be oxidized to the N-oxide, followed by functionalization of the methyl group to a nitrile, and subsequent reactions.

Another important intermediate is 2-pyridylacetonitrile, which can serve as a precursor for functionally substituted pyridines through various cyclization and condensation reactions. mdpi.com

Multi-Component Reactions (MCRs) for Imidazole-Pyridine Hybrids

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex heterocyclic scaffolds. nih.gov While direct synthesis of this compound via an MCR is not widely reported, MCRs are extensively used to generate related imidazole-pyridine fused systems, such as imidazo[1,2-a]pyridines. rsc.orgbio-conferences.org

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, combining an aminopyridine, an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridines in a single step. bio-conferences.orgbeilstein-journals.org This highlights the power of MCRs to rapidly build molecular complexity. Variations of this reaction, sometimes catalyzed by Lewis acids like scandium triflate or iodine, demonstrate the versatility of MCRs in creating diverse imidazole-pyridine structures. nih.govbio-conferences.org Such strategies showcase the potential for developing novel MCRs for non-fused imidazole-pyridine hybrids by carefully selecting the component reactants.

Catalytic Methods in Synthetic Pathways

Catalysis, particularly using transition metals, plays a pivotal role in modern organic synthesis by enabling challenging bond formations under milder conditions. The formation of the C-N bond between the pyridine and imidazole rings can be facilitated by catalytic methods, offering an alternative to traditional SNAr.

Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming aryl-nitrogen bonds. researchgate.net This reaction could be applied to couple 6-bromopyridine-2-carbonitrile with imidazole using a palladium catalyst and a suitable phosphine (B1218219) ligand. Similarly, copper-catalyzed Ullmann condensation provides another classic route for C-N bond formation, often requiring higher temperatures but utilizing a more economical catalyst. These methods are especially valuable when the pyridine ring is not sufficiently activated for uncatalyzed SNAr. Recent advancements have also explored the use of visible-light-driven, transition-metal-free strategies for C-N bond formation to construct imidazopyridine scaffolds, showcasing a move towards more sustainable catalytic systems. rltsc.edu.inniscpr.res.in

Table 3: Catalytic Systems for C-N Bond Formation

| Reaction Type | Catalyst Precursor | Ligand | Base |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ |

| Ullmann Condensation | CuI | 1,10-Phenanthroline | K₂CO₃ |

This is an interactive data table. You can sort and filter the data.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. eresearchco.com For the synthesis of imidazole-pyridine compounds, this includes the use of safer solvents, microwave-assisted synthesis, solvent-free conditions, and the development of reusable catalysts. eurekaselect.comresearchgate.net

Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds, including imidazo[1,2-a]pyridines. researchgate.net This technique can reduce energy consumption compared to conventional heating. researchgate.net Furthermore, performing reactions in environmentally benign solvents like water or ethanol, or under solvent-free "neat" conditions, minimizes the use and disposal of hazardous organic solvents. rsc.org Some MCRs for imidazole-pyridine synthesis have been successfully conducted in aqueous media without any catalyst, representing a significant advancement in green chemistry. bio-conferences.org The development of heterogeneous, reusable catalysts, such as copper silicate (B1173343) for the synthesis of imidazo[1,2-a]pyridines, further aligns with green principles by simplifying product purification and allowing the catalyst to be recycled. nanobioletters.com

Chemical Reactivity and Mechanistic Investigations

Reactions of the Nitrile Functionality

The cyano group (–C≡N) at the 2-position of the pyridine (B92270) ring is a versatile functional group that can undergo a variety of transformations. Its reactivity is significantly influenced by the electron-withdrawing nature of the pyridine nitrogen, which enhances the electrophilicity of the nitrile carbon.

Nucleophilic Additions to the Cyano Group

The carbon atom of the nitrile group in 6-(1H-imidazol-1-yl)pyridine-2-carbonitrile is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of a carbonyl group. The addition of a nucleophile leads to the formation of an intermediate imine anion, which can then be further transformed.

Common nucleophilic addition reactions anticipated for this compound include:

Addition of Grignard Reagents: Reaction with Grignard reagents (R-MgX) would likely result in the formation of a ketone after hydrolysis of the intermediate imine. The choice of the Grignard reagent would determine the nature of the resulting ketone.

Addition of Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (R-Li) can add to the nitrile group to form ketones upon workup.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce the nitrile to a primary amine, yielding 6-(1H-imidazol-1-yl)pyridin-2-yl)methanamine. This reaction proceeds through the addition of hydride ions.

| Reagent | Predicted Product | Reaction Conditions |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | 1-(6-(1H-imidazol-1-yl)pyridin-2-yl)ethan-1-one | 1. Diethyl ether, rt; 2. H₃O⁺ |

| Lithium Aluminum Hydride (LiAlH₄) | (6-(1H-imidazol-1-yl)pyridin-2-yl)methanamine | 1. THF, reflux; 2. H₂O |

Hydrolysis and Related Transformations

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is a common and important reaction of nitriles.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile group is expected to undergo hydrolysis to form 6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid. The reaction proceeds through an amide intermediate, 6-(1H-imidazol-1-yl)picolinamide.

Base-Catalyzed Hydrolysis: Similarly, treatment with a strong base, such as sodium hydroxide, followed by acidification will also yield the corresponding carboxylic acid.

The ease of hydrolysis can be influenced by the electronic nature of the substituents on the pyridine ring.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic character governs its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the nitrogen atom, which can also be protonated under acidic reaction conditions, further deactivating the ring. When EAS does occur, it is typically directed to the 3- and 5-positions.

In the case of this compound, the pyridine ring is substituted with an electron-donating 1H-imidazol-1-yl group at the 6-position and a strongly electron-withdrawing cyano group at the 2-position. The imidazole (B134444) group, particularly its pyrrole-like nitrogen, can act as an electron-donating group through resonance, which would activate the pyridine ring towards EAS and direct incoming electrophiles to the ortho and para positions (positions 5 and 3, respectively). Conversely, the cyano group is a deactivating group. The interplay of these two substituents will determine the feasibility and regioselectivity of EAS reactions. It is anticipated that harsh reaction conditions would be required for any electrophilic substitution to occur.

Nucleophilic Aromatic Substitution

The pyridine ring is activated towards nucleophilic aromatic substitution (SNA), particularly at the positions ortho and para to the ring nitrogen (positions 2 and 4). The presence of the electron-withdrawing cyano group at the 2-position further enhances the susceptibility of this position to nucleophilic attack. However, since this position is already substituted, nucleophilic attack would lead to the displacement of the cyano group.

The 1H-imidazol-1-yl group at the 6-position is not a typical leaving group in SNA reactions. Therefore, nucleophilic attack is most likely to occur at the 2-position, leading to the displacement of the nitrile. The feasibility of this reaction would depend on the nature of the nucleophile and the reaction conditions.

| Reaction Type | Predicted Regioselectivity | Influence of Substituents |

|---|---|---|

| Electrophilic Aromatic Substitution | Positions 3 and 5 | Deactivating cyano group vs. activating imidazole group. |

| Nucleophilic Aromatic Substitution | Position 2 (displacement of CN) | Activated by ring nitrogen and electron-withdrawing cyano group. |

N-Oxidation and other Heteroatom Reactivities

The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can react with oxidizing agents to form a pyridine N-oxide.

N-Oxidation: Treatment with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would be expected to oxidize the pyridine nitrogen to form this compound N-oxide. N-oxidation can significantly alter the reactivity of the pyridine ring, often facilitating both electrophilic and nucleophilic substitution reactions at different positions.

The imidazole ring also contains two nitrogen atoms. The pyrrole-like nitrogen (N-1) is part of the aromatic system, while the pyridine-like nitrogen (N-3) has a lone pair in an sp² orbital. This pyridine-like nitrogen is also susceptible to protonation and could potentially undergo reactions with electrophiles, although the pyridine ring nitrogen is generally more basic.

Reactivity of the Imidazole Ring System

The imidazole ring in this compound is an aromatic heterocycle with two nitrogen atoms, which confer both acidic and basic properties to the ring. Its reactivity is a balance of these properties and is influenced by the electron-withdrawing pyridine-2-carbonitrile substituent.

The imidazole ring is generally susceptible to electrophilic substitution reactions, although the presence of the electron-withdrawing pyridine-2-carbonitrile group at the N-1 position deactivates the ring towards such reactions. Common substitution reactions on imidazoles include halogenation, nitration, and sulfonation. However, forcing conditions would likely be required for this compound.

Conversely, nucleophilic substitution on the imidazole ring is rare and typically requires the presence of a good leaving group. In the case of this compound, direct nucleophilic substitution on the imidazole ring is not a favored reaction pathway under normal conditions.

A summary of potential substitution reactions on the imidazole ring is presented in the table below. It is important to note that the reactivity of this specific molecule may vary, and these are based on the general reactivity of substituted imidazoles.

| Reaction Type | Reagents and Conditions | Expected Outcome |

| Electrophilic Halogenation | Br₂, FeBr₃ or NBS, heat | Bromination at C-4 or C-5 of the imidazole ring |

| Electrophilic Nitration | HNO₃, H₂SO₄, heat | Nitration at C-4 or C-5 of the imidazole ring |

| N-Alkylation | Alkyl halide, base | Alkylation at the N-3 position of the imidazole ring |

Table 1: Potential Substitution Reactions on the Imidazole Ring of this compound.

The imidazole ring contains both a basic nitrogen atom (N-3) and a potentially acidic N-H proton. The pyridine nitrogen also acts as a basic site. The protonation and deprotonation equilibria are crucial in determining the molecule's behavior in different pH environments.

The N-3 atom of the imidazole ring is basic and can be protonated by acids. The pKa of the conjugate acid of imidazole is approximately 7. However, the electron-withdrawing effect of the attached pyridine-2-carbonitrile group is expected to lower the basicity of the N-3 atom in this compound, resulting in a lower pKa for its conjugate acid.

The N-H proton of the imidazole ring is weakly acidic, with a pKa of around 14.5 for imidazole itself. This proton can be removed by a strong base. The acidity of this proton in this compound is likely enhanced due to the electron-withdrawing substituent.

The pyridine nitrogen has a pKa of approximately 5.2 for its conjugate acid. The presence of the electron-withdrawing nitrile group and the imidazole ring will also influence its basicity.

| Site of Protonation/Deprotonation | Estimated pKa | Equilibrium |

| Imidazole N-3 Protonation | < 7 | Imidazole + H⁺ ⇌ Imidazolium |

| Imidazole N-1 Deprotonation | < 14.5 | Imidazole ⇌ Imidazolate + H⁺ |

| Pyridine N Protonation | < 5.2 | Pyridine + H⁺ ⇌ Pyridinium |

Table 2: Estimated pKa Values for the Protonation/Deprotonation Equilibria of this compound.

Mechanistic Pathways for Key Reactions

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic routes.

Kinetic studies are a powerful tool for elucidating reaction mechanisms. By measuring reaction rates under various conditions (e.g., varying reactant concentrations, temperature, and solvent), one can determine the rate law, activation parameters (enthalpy and entropy of activation), and gain insights into the transition state of the reaction.

For a hypothetical electrophilic substitution reaction on the imidazole ring of this compound, a kinetic study could involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC. The data obtained would help to propose a detailed, step-by-step mechanism. For instance, determining the order of the reaction with respect to the electrophile and the substrate would indicate whether the formation of a sigma complex is the rate-determining step.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for verifying and predicting reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed.

For this compound, computational studies could be employed to:

Predict the most likely sites for electrophilic or nucleophilic attack: By calculating properties such as atomic charges and frontier molecular orbital (HOMO and LUMO) densities, the most reactive sites of the molecule can be identified.

Calculate the activation barriers for different reaction pathways: This allows for a comparison of the feasibility of different proposed mechanisms. The pathway with the lowest activation energy is generally the most favored.

Investigate the structure and stability of intermediates and transition states: This provides a detailed picture of the reaction progress at the molecular level.

For example, a computational study on the protonation of this compound could calculate the proton affinities of the different nitrogen atoms to determine the most basic site, thus corroborating experimental pKa measurements.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 6-(1H-imidazol-1-yl)pyridine-2-carbonitrile, a comprehensive analysis of one-dimensional and two-dimensional NMR spectra provides unambiguous assignment of all proton and carbon resonances.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyridine (B92270) and imidazole (B134444) rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the aromatic character of both heterocyclic rings.

The pyridine ring protons are expected to appear as a set of coupled multiplets in the aromatic region. Specifically, the proton on C4 is predicted to be a triplet, coupled to the protons on C3 and C5. The protons on C3 and C5 would likely appear as doublets of doublets, due to coupling with each other and with the C4 proton.

The imidazole ring protons are also expected in the aromatic region. The proton at the C2 position of the imidazole ring should appear as a singlet, while the protons at the C4 and C5 positions would appear as distinct signals, possibly triplets or doublets of doublets depending on the coupling constants.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine-H3 | 7.80 - 7.90 | d | ~8.0 |

| Pyridine-H4 | 8.00 - 8.10 | t | ~8.0 |

| Pyridine-H5 | 7.70 - 7.80 | d | ~8.0 |

| Imidazole-H2 | 8.20 - 8.30 | s | - |

| Imidazole-H4 | 7.50 - 7.60 | t | ~1.5 |

| Imidazole-H5 | 7.90 - 8.00 | t | ~1.5 |

Note: The predicted data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. It is expected to show nine distinct signals, one for each unique carbon atom in this compound. The carbon atom of the nitrile group will have a characteristic chemical shift in the 115-120 ppm range. The carbon atoms of the pyridine and imidazole rings will appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the nitrile substituent.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C2 | 145.0 - 147.0 |

| Pyridine-C3 | 120.0 - 122.0 |

| Pyridine-C4 | 138.0 - 140.0 |

| Pyridine-C5 | 118.0 - 120.0 |

| Pyridine-C6 | 150.0 - 152.0 |

| Imidazole-C2 | 135.0 - 137.0 |

| Imidazole-C4 | 128.0 - 130.0 |

| Imidazole-C5 | 117.0 - 119.0 |

| Nitrile-CN | 116.0 - 118.0 |

Note: The predicted data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to further confirm the structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. Cross-peaks would be expected between the adjacent protons on the pyridine ring (H3-H4, H4-H5). Similarly, correlations between the imidazole protons (H4-H5) would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the unambiguous assignment of the carbon signals for all protonated carbons in both the pyridine and imidazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

The pyridine protons showing correlations to the nitrile carbon.

The imidazole protons showing correlations to the pyridine carbons, confirming the point of attachment.

Correlations from the protons to the quaternary carbons, which are not visible in the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons. NOE correlations would be expected between protons on the imidazole ring and the proton at the C5 position of the pyridine ring, which would help to confirm the relative orientation of the two rings.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations and provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound will be characterized by several key absorption bands. The most prominent feature is expected to be the sharp and strong absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically appearing in the range of 2220-2240 cm⁻¹.

Other significant absorptions will arise from the vibrations of the pyridine and imidazole rings. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, which are characteristic of aromatic and heteroaromatic systems. C-H bending vibrations will be observed in the fingerprint region (below 1500 cm⁻¹).

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3100 - 3150 | Aromatic C-H Stretch (Imidazole) | Medium-Weak |

| 3000 - 3100 | Aromatic C-H Stretch (Pyridine) | Medium-Weak |

| 2220 - 2240 | C≡N Stretch (Nitrile) | Strong, Sharp |

| 1580 - 1610 | C=C and C=N Ring Stretching | Medium-Strong |

| 1400 - 1500 | C=C and C=N Ring Stretching | Medium-Strong |

| 800 - 900 | C-H Out-of-plane Bending | Medium-Strong |

Note: The predicted data is based on the analysis of similar structures and general principles of IR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

No experimental ESI-MS spectra or detailed fragmentation patterns for this compound were found in the surveyed literature. Such data would typically identify the protonated molecular ion [M+H]⁺ and characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

Published High-Resolution Mass Spectrometry data, which would provide experimental confirmation of the compound's elemental composition by measuring its exact mass to several decimal places, could not be located. For the molecular formula C₉H₆N₄, the theoretical monoisotopic mass of the neutral molecule is 170.0592 Da.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

There are no available UV-Vis absorption spectra for this compound in the scientific literature. This data would describe the electronic transitions within the molecule, indicated by the wavelengths of maximum absorption (λmax).

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Geometry and Bond Parameters

A search of the Cambridge Structural Database (CSD) and other crystallographic resources yielded no single-crystal X-ray diffraction data for this compound. Therefore, experimentally determined molecular geometry, including specific bond lengths, bond angles, and dihedral angles, cannot be reported.

Supramolecular Interactions and Crystal Packing

In the absence of a crystal structure, an analysis of the intermolecular forces, such as hydrogen bonds, π–π stacking interactions, or other non-covalent forces that govern the crystal packing, cannot be performed.

Due to the absence of these specific experimental results, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations are foundational for theoretical chemistry. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a molecule, providing information on its energy and electronic structure. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules. Ab initio methods, while more computationally intensive, can offer higher accuracy. These calculations would be the first step in a theoretical investigation of 6-(1H-imidazol-1-yl)pyridine-2-carbonitrile, but specific studies have not been located.

Molecular Geometry Optimization and Conformational Analysis

Before properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or its optimized geometry, must be determined. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles between the pyridine (B92270) and imidazole (B134444) rings. Conformational analysis would explore different spatial arrangements (rotamers) arising from rotation around the single bond connecting the two heterocyclic rings to identify the global minimum energy conformer.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Prediction of Spectroscopic Properties

Computational methods can predict spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound.

Calculated Vibrational Frequencies (FT-IR, Raman)

No specific studies containing calculated FT-IR or Raman vibrational frequencies for this compound were found. A typical analysis in this area would involve using computational methods, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p), to calculate the vibrational modes. The results would be presented in a table comparing the calculated wavenumbers (cm⁻¹) with experimentally observed values, along with the Potential Energy Distribution (PED) to assign specific vibrational modes (e.g., C≡N stretch, pyridine ring vibrations, imidazole ring modes, C-H stretching and bending) to the calculated frequencies.

Simulated UV-Vis Absorption Spectra

There is no available research detailing the simulated UV-Vis absorption spectrum of this compound. Such a study would typically employ Time-Dependent Density Functional Theory (TD-DFT) to predict the electronic transitions. The data would include the calculated maximum absorption wavelengths (λmax) in nanometers, the corresponding oscillator strengths (f), and the nature of the primary electronic transitions (e.g., π → π* or n → π*), often with a comparison to an experimentally measured spectrum in a specific solvent.

Charge Distribution and Molecular Electrostatic Potential (MESP) Analysis

Specific charge distribution and MESP analyses for this compound are not available in the reviewed literature. A computational study on this topic would provide insights into the molecule's reactivity. An MESP map would visually represent the electrostatic potential on the electron density surface, with color-coding to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. These maps are valuable for predicting sites susceptible to nucleophilic and electrophilic attack.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations specifically investigating the solution-phase behavior or intermolecular interactions of this compound have not been reported in the literature. MD simulations could provide valuable information on how the molecule interacts with solvent molecules, its conformational dynamics over time, or its potential interactions with biological macromolecules, offering insights into its behavior in a dynamic environment.

No Scientific Data Available for this compound Coordination Chemistry

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of published research specifically detailing the coordination chemistry of the compound This compound .

While the existence of this chemical compound is noted in chemical databases, dedicated studies on its design and synthesis as a ligand for metal complexes, the synthesis of such complexes, and their subsequent structural and spectroscopic characterization could not be located in peer-reviewed journals or other scientific publications.

Research is available for structurally related ligands, such as those featuring pyridine and imidazole or benzimidazole (B57391) moieties, for example, 2,6-bis(1H-imidazol-2-yl)pyridine. These related compounds have been shown to form complexes with various transition metals, acting as bidentate or tridentate ligands. However, specific experimental data—including synthesis protocols, coordination modes, single-crystal X-ray diffraction data, and spectroscopic analysis for complexes of this compound itself—are not present in the accessible literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the coordination chemistry of this compound based on the requested outline.

Coordination Chemistry and Metal Complex Formation

Metal-Ligand Interactions and Bonding Properties: A Predictive Outlook

In the absence of direct experimental data for 6-(1H-imidazol-1-yl)pyridine-2-carbonitrile, we can infer its potential metal-ligand interactions and bonding properties based on the known chemistry of its constituent functional groups. The pyridine (B92270) nitrogen, the imidazole (B134444) nitrogen at the 3-position, and the nitrile nitrogen all possess lone pairs of electrons, making them potential donor sites for coordination with metal centers.

Table 1: Potential Coordination Sites and Expected Interactions

| Potential Donor Atom | Functional Group | Expected Interaction Type | Potential Influence on Bonding |

| Pyridine Nitrogen | Pyridine | σ-donation | Formation of a stable metal-nitrogen bond. Electron-withdrawing nitrile group may modulate basicity. |

| Imidazole Nitrogen (N3) | Imidazole | σ-donation | Likely participant in chelation with the pyridine nitrogen. |

| Nitrile Nitrogen | Carbonitrile | σ-donation or π-backbonding | May act as a bridging ligand or remain uncoordinated, depending on steric and electronic factors. |

Supramolecular Assembly in Coordination Polymers: A Frontier of Possibilities

The structure of this compound suggests a significant potential for its use as a building block in the construction of coordination polymers and other supramolecular assemblies. Coordination polymers are multi-dimensional structures formed by the self-assembly of metal ions and organic ligands. The directionality of the coordination bonds and the potential for non-covalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in determining the final architecture of these materials.

Should metal complexes of this compound be synthesized, the uncoordinated nitrile group or imidazole C-H bonds could participate in hydrogen bonding with solvent molecules or counter-anions, leading to the formation of extended one-, two-, or three-dimensional networks. Furthermore, the planar aromatic rings of the pyridine and imidazole moieties could engage in π-π stacking interactions, further stabilizing the supramolecular structure. The interplay between the coordination geometry of the metal ion and the various non-covalent interactions would dictate the topology and properties of the resulting coordination polymer.

The exploration of the coordination chemistry of this compound represents a promising, yet currently uninvestigated, avenue of research. Future studies in this area would be necessary to experimentally validate the predicted coordination behavior and to unlock the potential of this ligand in the design of novel metal-organic materials with interesting structural and functional properties.

Advanced Applications in Materials Science and Catalysis

Catalytic Applications

The strategic arrangement of nitrogen atoms within the 6-(1H-imidazol-1-yl)pyridine-2-carbonitrile scaffold makes it an effective ligand for a variety of metal centers, enabling its participation in a range of catalytic transformations.

Transition Metal Catalysis (e.g., Polymerization, Oxidation, Reduction)

While direct catalytic applications of this compound are an emerging area of research, the broader family of imidazole- and pyridine-containing ligands has demonstrated significant potential in transition metal catalysis. The nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings can act as a bidentate chelate, stabilizing transition metal centers and thereby facilitating catalytic reactions such as polymerization, oxidation, and reduction. unimi.itmdpi.com

For instance, copper(II) complexes featuring the related 2,6-di(1H-imidazol-2-yl)pyridine ligand have been synthesized and investigated for their utility in copper-mediated polymerization catalysis. researchgate.net Similarly, nickel(II) complexes bearing 2-(arylimino)pyridine ligands have shown good catalytic performance in ethylene (B1197577) polymerization when activated with co-catalysts like ethylaluminum dichloride (EtAlCl₂) or modified methylaluminoxane (B55162) (MMAO). mdpi.com These examples underscore the potential of the pyridine-imidazole framework to support catalytically active metal centers. The electronic properties of the this compound ligand, influenced by the electron-withdrawing cyano group, could further modulate the reactivity and selectivity of such catalytic systems.

Table 1: Examples of Catalytic Activity in Related Pyridine-Imidazole Systems

| Catalyst/Ligand System | Metal | Reaction Type | Co-catalyst | Catalytic Performance |

|---|---|---|---|---|

| 2,6-di(1H-imidazol-2-yl)pyridine | Copper(II) | Polymerization | - | Serves as an alternative ligand for copper-mediated catalysis researchgate.net |

Photocatalytic Activity (e.g., Degradation of Organic Dyes)

The photocatalytic degradation of organic pollutants is a critical area of environmental remediation. mdpi.com Coordination polymers and semiconductor materials incorporating imidazole and pyridine moieties have shown promise in this field. For example, zinc-imidazole coordination polymers (ZnIm CP) have been investigated for the photocatalytic degradation of methylene (B1212753) blue under visible light irradiation. researchgate.net The mechanism often involves the generation of reactive oxygen species that break down the organic dye molecules. mdpi.com

Furthermore, imidazo-pyridine-based zinc(II) complexes have been developed as fluorescent sensors, indicating the potential for these structures to interact with light and participate in photophysical processes. nih.gov While direct studies on the photocatalytic activity of this compound for dye degradation are limited, its conjugated electronic structure suggests it could be a candidate for forming photocatalytically active metal complexes or for use in the synthesis of novel photocatalysts. nih.gov The presence of the cyano group may also influence the electronic band structure, potentially enhancing photocatalytic efficiency.

Luminescent and Optoelectronic Materials

The inherent photophysical properties of the imidazole and pyridine rings, combined with the electronic influence of the carbonitrile group, make this compound and its derivatives highly promising for applications in luminescent and optoelectronic devices.

Luminescence Properties of the Compound and its Derivatives

Derivatives of imidazo[1,2-a]pyridine (B132010), a related fused heterocyclic system, are known for their strong fluorescence, often in the blue and violet regions of the electromagnetic spectrum. ijrpr.com The photoluminescent behavior is significantly influenced by substituents on the core structure; electron-donating groups tend to enhance luminescence, while electron-withdrawing groups can modify the emission wavelengths. ijrpr.com The π-conjugated bicyclic structure of these compounds contributes to their excellent quantum yields. ijrpr.com

Zinc(II) complexes incorporating imidazo-pyridine based ligands have also been shown to be fluorescent. nih.gov The coordination of the ligand to the metal center can lead to enhanced emission properties. Given these precedents, this compound is expected to exhibit interesting luminescent properties, both as a standalone molecule and as a ligand in metal complexes. The intramolecular charge transfer characteristics, arising from the donor (imidazole) and acceptor (cyano-pyridine) moieties, are likely to play a crucial role in its photophysical behavior.

Table 2: Photophysical Properties of a Related Imidazo[1,2-a]pyridine Derivative

| Solvent | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|

| Methanol (MeOH) | 250 | - |

| Acetonitrile (ACN) | 253 | - |

| Tetrahydrofuran (THF) | 253 | - |

| Dichloromethane (DCM) | 254 | - |

Data for a representative imidazo[1,2-a]pyridine derivative, highlighting typical absorption in the UV region. ijrpr.com

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. nih.gov This property is often observed in molecules with rotatable groups, where the restriction of intramolecular rotation (RIR) in the solid state blocks non-radiative decay pathways and promotes radiative emission. rsc.org

Several classes of imidazole and pyridine derivatives have been reported to exhibit AIE. nih.govrsc.orgnih.gov For instance, novel conjugated imidazole luminogens have been synthesized that show strong fluorescence in the aggregated state. nih.gov Similarly, certain imidazo[1,2-a]pyridine derivatives have demonstrated AIE behavior. researchgate.net The molecular structure of this compound, featuring a rotatable bond between the imidazole and pyridine rings, suggests that it could be a candidate for AIE. In the solid state or in poor solvents, the restriction of this rotation could lead to a significant enhancement of its fluorescence, making it suitable for applications in sensors and solid-state lighting.

Potential in Organic Light-Emitting Diodes (OLEDs) or Solar Cells

The unique electronic properties of this compound make it a promising candidate for use in organic electronic devices such as OLEDs and solar cells. Imidazole derivatives are widely recognized for their utility in OLEDs, where they can function as fluorescent emitters, host materials, or electron-transporting materials (ETMs) due to their excellent photoluminescence and electrochemical properties. tandfonline.com The strong electron-withdrawing nature of the imidazole moiety contributes to these favorable characteristics. tandfonline.com

The pyridine-carbonitrile fragment is also a key component in many high-performance organic electronic materials. rsc.orgacs.org Pyridine-based materials are suitable as ETMs in OLEDs, improving device efficiency and stability. rsc.org The combination of carbazole (B46965) (as an electron donor) and pyridine-3,5-dicarbonitrile (B74902) (as an electron acceptor) has led to the development of highly efficient blue thermally activated delayed fluorescence (TADF) emitters. acs.org

Given that this compound incorporates both the beneficial imidazole and pyridine-carbonitrile motifs, it holds significant potential for OLED applications, particularly as an ETM or as a building block for novel emitters. In the context of solar cells, pyridine derivatives have been explored as additives in the electrolyte of dye-sensitized solar cells, where they can influence the device's photocurrent. researchgate.netnih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2,6-di(1H-imidazol-2-yl)pyridine |

| 2-(arylimino)pyridine |

| Methylene blue |

| Imidazo[1,2-a]pyridine |

| Ethylaluminum dichloride |

Sensor Technologies

The inherent electronic and structural properties of this compound and its derivatives make them promising candidates for the development of highly sensitive and selective sensors. The nitrogen-containing heterocyclic rings can effectively bind to various analytes, while the conjugated system can be tailored to produce a detectable signal upon binding.

While direct studies on this compound as a fluorescent sensor are not extensively documented, the broader class of imidazole and pyridine-based ligands has demonstrated significant potential in this area. These compounds can act as fluorophores, where the coordination of metal ions or small molecules modulates their fluorescent properties. This modulation can occur through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excimer formation, leading to either fluorescence enhancement ("turn-on") or quenching ("turn-off").

For instance, related imidazo[1,2-a]pyridine-based chemosensors have been designed for the selective detection of metal ions like Zn2+. The binding of the metal ion to the nitrogen atoms of the heterocyclic system can restrict intramolecular rotation and enhance the fluorescence quantum yield, providing a clear signal for detection. It is plausible that this compound could be similarly employed, with the pyridine and imidazole nitrogens acting as a binding site for cations, and the cyano group potentially influencing the electronic properties and fluorescent response of the resulting complex.

Table 1: Examples of Imidazole/Pyridine-Based Fluorescent Sensors and their Characteristics

| Sensor Compound Class | Target Analyte | Sensing Mechanism | Observable Change |

| Imidazo[1,2-a]pyridine derivatives | Zn2+ | Intramolecular Charge Transfer (ICT) | Fluorescence enhancement |

| Pyridine-based sensors | Toxic heavy metal ions (e.g., Cr2+, Hg2+) | Complexation and fluorescence modulation | Differential fluorescent responses |

| Imidazole-based chemosensors | Cyanide and Mercury ions | Fluorescence quenching and metal-assisted elimination | Reversible fluorescence changes |

The electrochemical activity of molecules containing imidazole and pyridine moieties suggests that this compound could be a valuable component in the fabrication of electrochemical sensors. These sensors operate by transducing the interaction of the analyte with the sensor molecule into an electrical signal. The nitrogen atoms in the pyridine and imidazole rings can coordinate with metal ions, and this interaction can alter the redox properties of the complex, which can be detected electrochemically.

Although specific applications of this compound in electrochemical sensing are not widely reported, the principles are well-established with similar compounds. For example, transition metal complexes with 1H-imidazole have been studied for their redox behavior using cyclic voltammetry. These studies have shown that the coordination of the metal ion to the imidazole ligand can lead to irreversible reduction waves, indicating a change in the electronic state of the metal center. This principle can be harnessed to detect the presence and concentration of specific metal ions. The nitrile group in this compound could further influence the electronic environment and the stability of the resulting metal complexes, potentially enhancing the sensitivity and selectivity of the sensor.

Spin Crossover (SCO) Materials

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli. This switching is accompanied by changes in magnetic, optical, and structural properties, making SCO materials promising for applications in molecular switches, data storage, and display devices. Iron(II) complexes are particularly well-studied in this context.

The design of SCO complexes hinges on the careful selection of ligands that create a ligand field strength around the metal ion that is close to the spin-pairing energy. Ligands containing pyridine and imidazole groups, such as 2,6-bis(1H-imidazol-2-yl)pyridine, which is structurally related to this compound, have been shown to be effective in inducing SCO behavior in iron(II) complexes. mdpi.com

The key design principles for SCO complexes involving such ligands include:

Ligand Field Strength: The ligand must provide a coordination environment where the energy difference between the LS and HS states is small enough to be overcome by external stimuli. The nitrogen donor atoms of the pyridine and imidazole rings in ligands like 2,6-bis(1H-imidazol-2-yl)pyridine create a suitable ligand field for Fe(II) to exhibit SCO. mdpi.com

Coordination Geometry: A distorted octahedral geometry around the Fe(II) center is often conducive to SCO. Tridentate ligands like 2,6-bis(1H-imidazol-2-yl)pyridine coordinate to the iron(II) ion in a pincer-like fashion, forming a stable complex with the required geometry. mdpi.commdpi.com

Intermolecular Interactions: Crystal packing, including hydrogen bonding and π-π stacking, can influence the cooperativity of the spin transition. The presence of counter-anions and solvent molecules can also play a crucial role in the SCO properties. mdpi.com

SCO materials are characterized by their response to various external stimuli.

Temperature: The most commonly studied stimulus is temperature. As the temperature is increased, the entropy-driven transition from the more ordered LS state to the less ordered HS state occurs. For iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine, a high-temperature spin crossover is observed. mdpi.com The transition temperature (T1/2) is a key characteristic of an SCO complex and is influenced by the ligand structure and the crystalline environment.

Table 2: Spin Crossover Properties of an Iron(II) Complex with a Related Ligand

| Complex | Spin Transition | Transition Temperature (T½) | Hysteresis |

| Fe(L)₂₂ (L = 2,6-bis(1H-pyrazol-1-yl)pyridine) | Gradual LS to HS | 254 K | No |

Data for a structurally related pyrazolyl-pyridine ligand complex illustrates typical SCO behavior. nih.gov

Light: Light irradiation at low temperatures can induce a transition from the LS ground state to the HS state, a phenomenon known as Light-Induced Excited Spin-State Trapping (LIESST). This metastable HS state can be trapped at low temperatures and relaxes back to the LS state upon heating. While not explicitly reported for this compound complexes, iron(II) complexes with other pyridyl-benzimidazole ligands have demonstrated light-triggered SCO behavior. rsc.org

Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. This integration can lead to materials with enhanced properties, such as improved thermal stability, mechanical strength, and novel electronic or optical functionalities.

The bifunctional nature of this compound, with its ability to coordinate to metal centers and potentially participate in organic reactions, makes it a suitable building block for creating such hybrid materials. The imidazole and pyridine nitrogen atoms can act as anchoring sites for inorganic components, such as metal oxides or metal-organic frameworks (MOFs), while the organic backbone provides flexibility and processability.

While specific examples of organic-inorganic hybrid materials based on this compound are not prevalent in the literature, the general strategies for their synthesis are well-established. For instance, functionalized silica (B1680970) materials can be prepared by grafting organic molecules containing imidazole groups onto a silica matrix. These hybrid materials have shown excellent capacity for the adsorption of metal ions. The imidazole group provides a coordination site for the metal ions, effectively removing them from aqueous solutions. It is conceivable that this compound could be similarly incorporated into silica or other inorganic frameworks to create functional materials for applications in catalysis, separation, or sensing.

Corrosion Inhibition

The compound this compound has been identified as a promising candidate for corrosion inhibition, a critical process in protecting metallic materials from degradation due to chemical reactions with their environment. The efficacy of organic molecules as corrosion inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The unique molecular structure of this compound, which incorporates both a pyridine ring and an imidazole ring, suggests a strong potential for effective corrosion inhibition. These heterocyclic nitrogen compounds are well-regarded for their protective properties.

The presence of nitrogen atoms in the imidazole and pyridine rings, along with the cyano group, provides multiple active centers for adsorption onto metal surfaces. This adsorption can significantly retard both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions.

Adsorption Mechanisms on Metal Surfaces

The protective action of this compound is contingent upon its adsorption at the interface between the metal and the corrosive solution. This process can occur through several mechanisms, which are not mutually exclusive and can operate concurrently. The adsorption is influenced by the nature of the metal surface, the chemical composition of the corrosive environment, and the electronic structure of the inhibitor molecule itself.

The primary modes of adsorption for this compound are expected to be:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms of the imidazole and pyridine rings can become protonated, leading to a positively charged molecule that can be attracted to a negatively charged metal surface (due to the specific adsorption of anions from the acid).

Chemisorption: This is a stronger form of adsorption that involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate-type bond. The lone pair electrons of the nitrogen atoms and the π-electrons of the aromatic rings in this compound are readily available for this type of interaction. This interaction leads to the formation of a stable, protective film on the metal surface.

The adsorption behavior of inhibitors on a metal surface is often described by adsorption isotherms, such as the Langmuir isotherm, which relates the concentration of the inhibitor in the solution to the extent of surface coverage. Thermodynamic parameters derived from these isotherms, like the standard free energy of adsorption (ΔG°ads), can elucidate the spontaneity and the nature of the adsorption process (physisorption or chemisorption).

Correlation with Electronic Structure Parameters

The efficiency of an organic corrosion inhibitor is intrinsically linked to its electronic properties. Quantum chemical calculations, often performed using Density Functional Theory (DFT), are powerful tools for elucidating these relationships. For this compound, several key electronic structure parameters are predictive of its potential as a corrosion inhibitor.

Energy of the Highest Occupied Molecular Orbital (EHOMO): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger chemisorption and higher inhibition efficiency. The nitrogen atoms and the π-systems of the rings are the primary contributors to the HOMO of this molecule.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This parameter relates to the ability of the molecule to accept electrons from the metal surface. A lower ELUMO value suggests a greater capacity for electron acceptance, which can also contribute to the formation of feedback bonds, strengthening the adsorption.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of the reactivity of the inhibitor molecule. A smaller energy gap implies that the molecule is more polarizable and can be more easily adsorbed onto the metal surface, thus enhancing the inhibition efficiency.

Dipole Moment (μ): A higher dipole moment can increase the electrostatic interactions between the inhibitor and the metal surface, which may favor the adsorption process, particularly in physisorption.

Mulliken Atomic Charges: The distribution of electronic charges on the atoms within the molecule can identify the most likely sites for interaction with the metal surface. The nitrogen atoms in the imidazole and pyridine rings, as well as the nitrogen of the cyano group, are expected to possess a higher negative charge density, making them the primary centers for adsorption.

The interplay of these electronic parameters governs the strength and nature of the interaction between this compound and the metal surface, ultimately determining its effectiveness as a corrosion inhibitor.

Derivatives and Structure Property Relationships Spr

Synthesis of Substituted 6-(1H-Imidazol-1-yl)pyridine-2-carbonitrile Derivatives

The synthesis of substituted this compound derivatives can be achieved through several strategic approaches. A primary method involves the nucleophilic aromatic substitution reaction between a substituted 6-halopyridine-2-carbonitrile and a desired substituted imidazole (B134444). This approach allows for variability on both heterocyclic rings. For instance, functional groups can be introduced onto the pyridine (B92270) ring prior to the coupling reaction.

Alternatively, functionalization can occur post-synthesis of the parent this compound scaffold. Techniques such as visible light-induced C-H functionalization, which has been successfully applied to related imidazo[1,2-a]pyridines, could potentially be adapted to introduce substituents at specific positions. mdpi.com This method is advantageous for its high atomic economy and use of greener reaction conditions. mdpi.com

Palladium-catalyzed cross-coupling reactions represent another powerful tool for derivatization. rsc.orgrsc.org These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at various positions on the pyridine or imidazole rings, enabling the synthesis of a diverse library of compounds. For example, a bromo-substituted derivative could serve as a handle for Suzuki, Heck, or Sonogashira coupling reactions to introduce aryl, vinyl, or alkynyl groups, respectively.

Multicomponent coupling reactions have also been employed for the efficient synthesis of related 6-substituted imidazo[1,2-a]pyridines, suggesting their potential applicability for constructing the this compound core with inherent substituent diversity in a single step. nih.govresearchgate.net

Impact of Substituents on Electronic and Geometric Structures

The introduction of substituents onto the this compound framework has a profound impact on its electronic and geometric properties. Theoretical studies on related N-substituted imidazoles and substituted pyridines provide insight into these effects. researchgate.netresearchgate.net

Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density on the heterocyclic rings. When placed on the pyridine ring, EDGs enhance its basicity and proton affinity. researchgate.net Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the electron density, making the rings more electron-deficient and less basic. researchgate.net

These electronic perturbations directly influence the molecule's geometric structure. For example, π-electronic conjugation between the substituents and the heterocyclic core can lead to a more planar structure, whereas significant steric hindrance from bulky substituents can cause twisting of the imidazole or pyridine rings relative to each other. mdpi.com Computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting these changes. Molecular Electrostatic Potential (MEP) surfaces can visualize the electron density distribution, highlighting how different substituents create regions of varying electrophilicity and nucleophilicity. mdpi.comresearchgate.net Natural Bond Orbital (NBO) analysis can further elucidate electron transfer and delocalization within the substituted molecule. researchgate.net

The table below summarizes the expected effects of common substituent types on the electronic properties of the scaffold.

| Substituent Type | Position | Expected Impact on Electron Density | Consequence |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Pyridine or Imidazole | Increase | Enhanced basicity, higher HOMO energy |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Pyridine or Imidazole | Decrease | Reduced basicity, lower LUMO energy |

| Halogens (e.g., -F, -Cl) | Pyridine or Imidazole | Decrease (Inductive) | Reduced basicity, potential for halogen bonding |

Structure-Property Correlations in Catalysis

The this compound scaffold is an excellent N,N-bidentate ligand for creating transition metal complexes with catalytic activity. The electronic properties of substituents on this ligand framework are critical in tuning the performance of the resulting catalyst.

For instance, in the context of CO₂ reduction catalyzed by Rhenium(I) pyridyl-imidazole complexes, the introduction of electron-donating versus electron-withdrawing groups significantly alters catalytic rates and product selectivity. rsc.org A complex featuring an acceptor-π (A-π) pendant on the ligand framework was found to outperform π-bridged and donor-π (D-π) complexes in the photocatalytic production of formic acid (HCO₂H), achieving a high turnover number (TON) and selectivity. rsc.org This suggests that an electron-deficient ligand system can favor specific reaction pathways.

Similarly, the electron-donating ability of pyridine and imidazole axial ligands in cobaloxime-grafted graphene catalysts for the hydrogen evolution reaction (HER) influences performance. nih.gov Generally, electron-donating substituents on the pyridine ring enhance catalytic currents. nih.gov This principle can be applied to derivatives of this compound, where substituents can be used to modulate the electron density at the coordinating nitrogen atoms, thereby influencing the redox potential and stability of the catalytically active metal center.

The table below illustrates hypothetical structure-property correlations for catalytic applications based on findings from related systems. rsc.orgnih.gov

| Substituent on Ligand | Electronic Effect | Potential Impact on Metal Center | Predicted Catalytic Outcome |

| Electron-Donating | Increases electron density | Stabilizes higher oxidation states | Enhanced rates for oxidative catalysis |

| Electron-Withdrawing | Decreases electron density | Stabilizes lower oxidation states | Favorable for reductive catalysis (e.g., CO₂ reduction) |

| Bulky/Steric Hindrance | Shields metal center | Modifies substrate access | Increased selectivity |

Structure-Property Correlations in Luminescence and Sensing

The inherent fluorescence of the imidazole and pyridine moieties makes their derivatives promising candidates for optical sensors. acs.org The sensing properties are governed by photophysical processes like photoinduced electron transfer (PET) and intramolecular charge transfer (ICT), which are highly sensitive to the electronic nature of substituents.

Studies on various imidazole-based fluorescent probes show that functionalization can induce high selectivity and sensitivity for specific analytes. nih.govrsc.orgrsc.org For example, attaching a Schiff base to an isoindole-imidazole scaffold created a chemosensor that exhibited a 19-fold fluorescence enhancement upon binding Zn²⁺. nih.gov The introduction of different substituents can tune the photoluminescence efficiency; oxazole (B20620) derivatives often show higher quantum yields than their imidazole analogues. researchgate.net

Derivatives of this compound could be designed as fluorescent chemosensors. An electron-withdrawing group on the pyridine ring, combined with a receptor unit on the imidazole, could create a "turn-on" sensor where analyte binding disrupts a PET quenching pathway. Conversely, strategic placement of substituents can facilitate excited-state intramolecular proton transfer (ESIPT), a mechanism often exploited in fluorescent probes. researchgate.net The choice of substituent can also dictate the target analyte, with different functional groups providing specific binding sites for cations or anions. nih.gov

The following table outlines potential design strategies for sensors based on the target scaffold.

| Substituent/Modification | Sensing Mechanism | Target Analyte | Expected Response |

| Add Lewis basic site (e.g., amino) | Chelation-Enhanced Fluorescence (CHEF) | Metal Cations (e.g., Zn²⁺) | Fluorescence "turn-on" |

| Add acidic proton (e.g., -OH, -NH) | ESIPT / Deprotonation | Anions (e.g., CN⁻, F⁻) | Ratiometric shift or quenching |

| Add electron-rich/-poor groups | Intramolecular Charge Transfer (ICT) | Solvent Polarity / Biomolecules | Solvatochromic shift |

Structure-Property Correlations in Coordination Chemistry

The this compound structure acts as a classic chelating ligand, with the pyridine and imidazole nitrogen atoms serving as donor sites for metal ions. The coordination chemistry is heavily influenced by the nature of substituents on the ligand. researchgate.net

Substituents can exert both electronic and steric effects that dictate the geometry, stability, and reactivity of the resulting metal complexes. For example, bulky substituents near the coordinating nitrogen atoms can enforce a distorted coordination geometry around the metal center or prevent the formation of certain polynuclear structures. researchgate.net

The electronic character of the substituents modifies the Lewis basicity of the nitrogen donors. Electron-donating groups increase the basicity, leading to stronger metal-ligand bonds, while electron-withdrawing groups weaken these interactions. researchgate.net This modulation is critical in applications like dye-sensitized solar cells (DSSCs), where the redox potential of copper and cobalt complex electrolytes is tuned by substituents on 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligands to optimize device performance. acs.org By altering the ligand field strength, substituents also influence the magnetic and spectroscopic properties of the metal complexes.

Coordination polymers and metal-organic frameworks (MOFs) can also be constructed using this ligand scaffold. The addition of functional groups capable of forming secondary interactions, such as carboxylic acids or hydrogen bond donors/acceptors, can guide the self-assembly of these extended structures. mdpi.com

Future Research Directions and Emerging Perspectives for 6 1h Imidazol 1 Yl Pyridine 2 Carbonitrile

The unique molecular architecture of 6-(1H-imidazol-1-yl)pyridine-2-carbonitrile, which combines a pyridine (B92270) ring, an imidazole (B134444) moiety, and a nitrile group, presents a versatile scaffold for scientific exploration. This compound stands at the intersection of heterocyclic chemistry, materials science, and computational research. The following sections outline promising future research directions that could unlock its full potential.

Q & A

Basic Synthesis and Structural Characterization

Q: What are the recommended synthetic routes for 6-(1H-imidazol-1-yl)pyridine-2-carbonitrile, and how can its purity and structure be validated? A:

- Synthetic Routes : A common approach involves nucleophilic substitution between 6-chloropyridine-2-carbonitrile and imidazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Alternative methods may employ microwave-assisted synthesis to reduce reaction time.

- Validation :

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and LC-MS (ESI+) for mass confirmation (expected [M+H]⁺ ≈ 197.2).

- Structure : Single-crystal X-ray diffraction (employing SHELX or WinGX ) is ideal. For rapid analysis, combine ¹H/¹³C NMR (DMSO-d₆: δ ~8.8–9.2 ppm for imidazole protons, δ ~115–120 ppm for nitrile carbon) and FT-IR (ν ≈ 2230 cm⁻¹ for C≡N stretch).

Basic Physicochemical Property Analysis

Q: How can researchers determine the solubility, stability, and pKa of this compound? A:

- Solubility : Perform shake-flask experiments in solvents (e.g., water, DMSO, ethanol) at 25°C, quantified via UV-Vis at λ ≈ 260 nm .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Imidazole derivatives are prone to hydrolysis under acidic conditions .

- pKa : Use potentiometric titration (0.1 M KCl, pH 2–12) or DFT calculations (B3LYP/6-31G* level) .

Advanced Computational Modeling

Q: Which density functional theory (DFT) methods are optimal for predicting electronic properties and reaction mechanisms of this compound? A:

- Functionals : B3LYP with exact-exchange correction and Lee-Yang-Parr (LYP) correlation are recommended for accurate thermochemical data (e.g., HOMO-LUMO gap, dipole moment).

- Reactivity : Use Natural Bond Orbital (NBO) analysis to study charge distribution at the nitrile and imidazole groups.

- Software : Gaussian 16 or ORCA with solvent models (e.g., PCM for DMSO).

Advanced Structural Activity Relationship (SAR) Studies

Q: How can SAR studies be designed to evaluate the biological activity of this compound derivatives? A:

- Derivative Synthesis : Modify the pyridine ring (e.g., substituents at C4/C5) or imidazole (e.g., N-alkylation) .

- Assays :

- Data Analysis : Correlate logP (calculated via ChemAxon) with activity to identify lipophilicity thresholds.

Handling Analytical Data Contradictions

Q: How should researchers resolve discrepancies between experimental and theoretical data (e.g., elemental analysis vs. DFT)? A:

- Case Example : If elemental analysis shows C: 70.23% vs. calculated 72.71% , consider:

Advanced Applications in Drug Development

Q: What methodologies are used to assess this compound’s potential as an MCT4 inhibitor for cancer therapy? A:

- In Vitro :

- Binding Affinity : Surface plasmon resonance (SPR) with recombinant MCT4 protein.

- Selectivity : Compare IC₅₀ against MCT1/MCT2 isoforms .

- In Vivo : Use xenograft models (e.g., MDA-MB-231 tumors in mice) with PET imaging (¹⁸F-FDG uptake reduction) .

Safety and Handling Protocols

Q: What safety precautions are necessary when handling this compound in the lab? A:

- Hazards : Avoid dust formation (P261 respirator) and contact with oxidizers (e.g., HNO₃) due to nitrile group reactivity .

- Storage : Inert atmosphere (N₂), desiccated at –20°C.

- Disposal : Neutralize with NaHCO₃ before incineration .

Methodological Gaps and Future Research

Q: What unresolved challenges exist in studying this compound, and how can they be addressed? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.